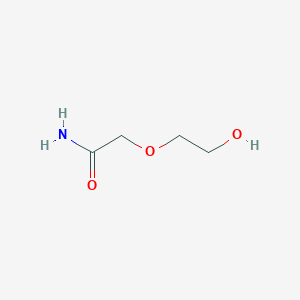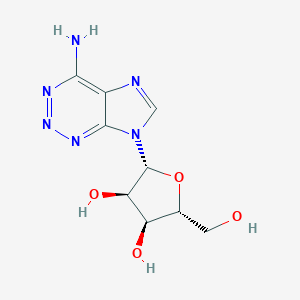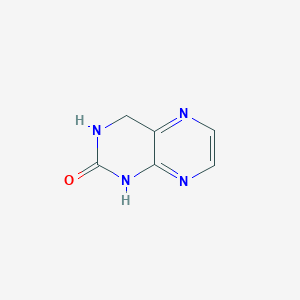
2-Ciclohexilfenol
Descripción general
Descripción
2-Cyclohexylphenol is a compound that is part of a broader class of organic chemicals known for their phenolic structure, which is characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The cyclohexyl group attached to the phenol signifies a six-carbon cyclic alkane substituent, which can influence the chemical and physical properties of the phenol.
Synthesis Analysis
The synthesis of compounds related to 2-cyclohexylphenol can be achieved through various methods. For instance, the preparation of highly substituted phenols can be done by photochemical rearrangements of 2-phenyl-2,5-cyclohexadien-1-ones, which are synthesized from methyl phenylbenzoates through Birch reduction alkylation methodology . Another approach involves a nickel-catalyzed three-component addition followed by a second nickel-catalyzed reaction to produce densely functionalized cyclohexenols . Additionally, 2-arylsulfanylphenols can be formed from thiols and cyclohexanones using iodine as a catalyst . Ruthenium-catalyzed carbonylative C-H cyclization of 2-arylphenols offers a route to 6H-dibenzo[b,d]pyran-6-ones , while palladium-catalyzed cross-coupling of aryl iodides with 6-diazo-2-cyclohexenones can be used to synthesize 2-arylphenols . The synthesis of o-cyclohexylphenol itself has been investigated using supercritical carbon dioxide as a reaction medium, with alkylation of phenol using cyclohexene and cyclohexanol as alkylating agents .
Molecular Structure Analysis
The molecular structure of 2-cyclohexylphenol consists of a phenolic core with a cyclohexyl substituent. The presence of this substituent can influence the reactivity and stability of the phenolic compound. For example, the synthesis of tricarbonyliron cyclohexa-2,4-dienone complexes from tosylhydrazones of acyclic dienone complexes indicates the potential for complexation and stabilization of the phenolic structure .
Chemical Reactions Analysis
2-Cyclohexylphenol and its derivatives can undergo various chemical reactions. For example, the iodine-catalyzed formation of 2-arylsulfanylphenols from thiols and cyclohexanones and the ruthenium-catalyzed carbonylative C-H cyclization demonstrate the reactivity of the phenolic hydroxyl group and the aromatic ring. The CuI-mediated sequential iodination/cycloetherification of o-arylphenols to synthesize iododibenzofurans further exemplifies the diverse reactivity of phenolic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-cyclohexylphenol derivatives are influenced by the substituents on the phenolic ring. The use of supercritical carbon dioxide for the synthesis of o-cyclohexylphenol suggests an interest in green chemistry and the environmental impact of chemical processes . The synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives under ultrasound indicates that alternative energy sources can be used to influence reaction rates and yields . The one-pot, two-step synthesis of various biphenols containing cyclohexyl groups demonstrates the versatility and efficiency of synthetic methods for producing these compounds10.
Aplicaciones Científicas De Investigación
Fabricación de tintes
El 2-Ciclohexilfenol se utiliza como un químico intermedio en la producción de tintes . Las propiedades únicas de este compuesto lo hacen adecuado para crear una amplia gama de colores.
Producción de resinas
Las resinas son ampliamente utilizadas en diversas industrias, y el this compound juega un papel crucial en su producción . Su estructura química le permite reaccionar con otros compuestos para formar resinas con las propiedades deseadas.
Aplicaciones farmacéuticas
El this compound también se utiliza en la industria farmacéutica . Está involucrado en la síntesis de ciertos medicamentos, contribuyendo a su eficacia y seguridad.
Química verde
Los investigadores han desarrollado una síntesis en una sola etapa del this compound a través de la conversión de fenol asistida por alcohol isopropílico . Este método es más sostenible ya que utiliza productos químicos brutos derivados de fuentes renovables como el fenol derivado de la lignina en lugar de combustibles fósiles .
Catalizador en reacciones químicas
La combinación de this compound con otras sustancias como RANEY® Nickel y zeolita Beta jerárquica puede actuar como catalizador en ciertas reacciones químicas . Este sistema en tándem impulsa la selectividad de la reacción hacia la producción de ciclohexilfenoles .
Investigación y desarrollo
El this compound se utiliza en la investigación y el desarrollo científico. Por ejemplo, se utiliza en estudios relacionados con datos de cambio de fase, termoquímica de reacción y espectroscopia .
Safety and Hazards
2-Cyclohexylphenol is a solid and is considered an irritant that may cause serious eye injury . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, and clothing . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Mecanismo De Acción
Mode of Action
Like other phenolic compounds, it may interact with cellular targets through hydrogen bonding and hydrophobic effects . More detailed studies are required to elucidate the specific interactions and changes resulting from the action of 2-Cyclohexylphenol .
Biochemical Pathways
Phenolic compounds, in general, can influence a variety of biochemical pathways, often acting as antioxidants or enzyme inhibitors .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 2-Cyclohexylphenol is currently unknown .
Result of Action
As a phenolic compound, it may exhibit antioxidant activity, potentially neutralizing harmful free radicals in the body . Specific effects of 2-cyclohexylphenol require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of 2-Cyclohexylphenol .
Propiedades
IUPAC Name |
2-cyclohexylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRPPTGLVPEMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059487 | |
| Record name | Phenol, 2-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Cyclohexylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19591 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
119-42-6, 26570-85-4 | |
| Record name | 2-Cyclohexylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cyclohexylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026570854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CYCLOHEXYLPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CYCLOHEXYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIR1PB30LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary reaction pathways observed for 2-cyclohexylphenol during catalytic hydrotreatment?
A1: Research suggests that 2-cyclohexylphenol, an intermediate in the hydrodeoxygenation (HDO) of dibenzofuran, undergoes further reactions under catalytic hydrotreatment conditions. [] While specific pathways might vary depending on the catalyst and reaction conditions, studies indicate the possibility of dehydrogenation to form products like biphenyl. [, ] Additionally, 2-cyclohexylphenol exhibits higher reactivity compared to dibenzofuran in such reactions. []
Q2: What is the significance of studying the alkylation of phenol with cyclohexene in the context of 2-cyclohexylphenol?
A3: Understanding the alkylation of phenol with cyclohexene provides insights into a potential synthesis route for 2-cyclohexylphenol. [] Research indicates that aluminum phenolate can catalyze this alkylation, favoring ortho-alkylation to yield 2-cyclohexylphenol. [] This knowledge is crucial for developing efficient methods for producing 2-cyclohexylphenol, which can be further utilized in various applications.
Q3: Are there any specific spectroscopic data available for characterizing 2-cyclohexylphenol?
A4: While the provided research excerpts do not delve into detailed spectroscopic characterization, one study mentions the synthesis and spectral properties of zinc phthalocyanines containing 2-cyclohexylphenol moieties. [] This suggests that techniques like NMR, IR, and mass spectrometry can be employed for structural elucidation and identification of 2-cyclohexylphenol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)












